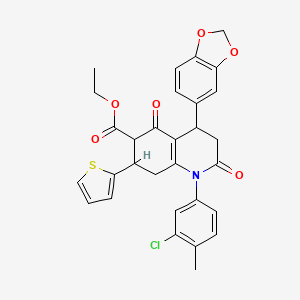![molecular formula C20H26N2O3S2 B4322221 N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE](/img/structure/B4322221.png)
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE
Übersicht
Beschreibung
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a benzothiazole ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the adamantyl group and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the benzothiazole and sulfonamide groups interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide
- N-[2-(1-adamantyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide
- N-[2-(1-adamantyl)ethyl]pyridine-3-carboxamide
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the benzothiazole and sulfonamide groups provide opportunities for diverse chemical modifications and interactions with biological targets.
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-22-17-3-2-16(9-18(17)26-19(22)23)27(24,25)21-5-4-20-10-13-6-14(11-20)8-15(7-13)12-20/h2-3,9,13-15,21H,4-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJACRKXTYDXIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ADAMANTYL[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL]METHANONE](/img/structure/B4322143.png)
methanone](/img/structure/B4322154.png)


![ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-7-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B4322171.png)
![5-[(3,5-dibromo-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B4322181.png)
![1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322187.png)
![3-(4-chlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322188.png)
![2-[(4-methoxyphenyl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate](/img/structure/B4322210.png)
![ethyl 2-amino-7-(3,4-dimethoxyphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4322213.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B4322227.png)
![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4322228.png)
![methyl N-({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)phenylalaninate](/img/structure/B4322231.png)
![2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinoline](/img/structure/B4322239.png)
